Enantiomeric Purity: (S)-Configuration Secured by Chiral Synthesis vs. Racemic or (R)-Analog Procurement Risks
The target compound is supplied as the single (S)-enantiomer with a vendor-specified purity of 98% . In contrast, racemic mixtures such as 3-amino-2-benzylpropanoic acid hydrochloride or the (R)-enantiomer analogs lack this defined stereochemistry . For researchers developing S1P receptor modulators or other chiral drugs, the use of a racemate introduces an uncontrolled variable, often resulting in a 50% inactive or antagonistic component unless resolved via costly chiral chromatography. The (S)-configuration is specifically claimed in relevant patent families for bioactive compounds derived from this scaffold [1].
| Evidence Dimension | Stereochemical purity |
|---|---|
| Target Compound Data | >98% (single (S)-enantiomer, CAS 914644-54-5) |
| Comparator Or Baseline | 3-Amino-2-benzylpropanoic acid hydrochloride (racemic mixture, CAS 183204-72-0) / (R)-3-Amino-2-benzylpropanoic acid hydrochloride (CAS 1276055-51-6) |
| Quantified Difference | Target provides defined (S)-enantiomer; comparators are racemic or opposite enantiomer. This avoids a potential ≥50% loss of specific activity. |
| Conditions | Vendor Certificate of Analysis (CoA); chiral HPLC or SFC analysis. |
Why This Matters
Procurement of the single (S)-enantiomer eliminates the need for in-house chiral resolution and ensures batch-to-batch consistency in stereochemically sensitive applications.
- [1] EP 2 883 865 A1. Compound capable of binding S1P receptor and pharmaceutical use thereof. Published 17.06.2015. View Source
